Cas no 13033-84-6 (D-Phe-OMe monohydrochloride)
D-Phe-OMe monohydrochloride Chemical and Physical Properties
Names and Identifiers
-
- D-Phenylalanine methyl ester hydrochloride
- H-D-Phe-OMe.HCl
- H-D-Phe-OMe HCl
- D-Phe-OMe monohydrochloride
- (R)-Methyl 2-amino-3-phenylpropanoate hydrochloride
- D-Phenylalanine Meth
- H-D-Phe-OMe · HCl
- H-D-Phe-OMe•HCl
- methyl (2R)-2-amino-3-phenylpropanoate,hydrochloride
- Methyl D-phenylalaninate hydrochloride (1:1)
- (R)-Phenylalanine methyl ester hydrochloride
- Methyl(R)-phenylalaninate hydrochloride
- Alanine,phenyl-, methyl ester, hydrochloride, D- (8CI)
- D-phenylalanine, methyl ester, hydrochloride (1:1)
- H-D-Phe-OMe
- D-PHENYLALANINE-OME HCL
- D-DhenylalaninemethylesterHCl
- D-PHENYLALANINE ETHYL ESTER HCL
- D-PHENYLALANINE METHYL ESTER HCL
- R-Phenyl Alanine methyl ester HCL
- METHYL D-PHENYLALANINATE HYDROCHLORIDE
- D-Dhenylalaninemethylesterhydrochloride
- H-D-Phe-OMe·HCl
- methyl (2R)-2-azanyl-3-phenyl-propanoate hydrochloride
- DTXSID40467254
- J-300214
- 13033-84-6
- (D)-Phenylalanine methyl ester hydrochloride
- D-phenylalanine methylester hydrochloride
- MFCD00066112
- A806069
- HY-I0924A
- D-Phenylalanine methyl ester, HCl
- (r)-2-amino-3-phenyl-propionic acid methyl ester hydrochloride
- methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
- AM82161
- CS-W020565
- Q-101534
- [(2R)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]azanium;chloride
- DS-14393
- D-Phe-OMe.HCl
- D-Phenylalanine, methyl ester, hydrochloride
- D-Phenylalanine methyl ester hydrochloride, 98%
- AKOS015846309
- AKOS015888210
- AC-5500
- EL9Z2VT355
- SWVMLNPDTIFDDY-SBSPUUFOSA-N
- P1725
- D-Phenyl alanine methyl ester hydrochloride
- SCHEMBL346467
- (2R)-2-amino-3-phenylpropanoic acid methyl ester hydrochloride
- D-Phe-OMe-HCl
- H-D-Phe-OMe inverted exclamation mark currencyHCl
- METHYL (2R)-2-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE
-
- MDL: MFCD00066112
- Inchi: 1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1
- InChI Key: SWVMLNPDTIFDDY-SBSPUUFOSA-N
- SMILES: Cl.O(C)C([C@@H](CC1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 215.07100
- Monoisotopic Mass: 215.071
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 52.3A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.1000
- Melting Point: 159-163 °C (lit.)
- Boiling Point: No data available
- Flash Point: 126 °C
- Refractive Index: -37.0 ° (C=2, EtOH)
- Solubility: Soluble in Ethanol and Methanol.
- PSA: 52.32000
- LogP: 2.23170
- Specific Rotation: -39 ~ -33° (c=2, ethanol)
- Solubility: Not determined
D-Phe-OMe monohydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:2-8°C
D-Phe-OMe monohydrochloride Customs Data
- HS CODE:2923900090
- Customs Data:
China Customs Code:
2923900090Overview:
2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
D-Phe-OMe monohydrochloride Pricemore >>
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| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1725-25G |
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13033-84-6 | >98.0%(T)(HPLC) | 25g |
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| TRC | P319425-10g |
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13033-84-6 | 10g |
$104.00 | 2023-05-17 | ||
| TRC | P319425-25g |
D-Phenylalanine Methyl Ester Hydrochloride |
13033-84-6 | 25g |
$224.00 | 2023-05-17 | ||
| TRC | P319425-50g |
D-Phenylalanine Methyl Ester Hydrochloride |
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$414.00 | 2023-05-17 | ||
| TRC | P319425-100g |
D-Phenylalanine Methyl Ester Hydrochloride |
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$770.00 | 2023-05-17 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002086-25g |
D-Phe-OMe monohydrochloride |
13033-84-6 | 98% | 25g |
¥36 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002086-5g |
D-Phe-OMe monohydrochloride |
13033-84-6 | 98% | 5g |
¥27 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002086-100g |
D-Phe-OMe monohydrochloride |
13033-84-6 | 98% | 100g |
¥129 | 2024-05-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P100531-500g |
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13033-84-6 | 98% | 500g |
¥699.90 | 2023-09-01 |
D-Phe-OMe monohydrochloride Suppliers
D-Phe-OMe monohydrochloride Related Literature
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Yingjue Wang,Yiwei Zhuang,Jiangang Gao,Gang Zou,Qijin Zhang Soft Matter 2016 12 2751
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Lei Zhang,Wen-Li Yuan,Zhang Zhang,Guo-Hao Zhang,Hao Chen,Nanrong Zhao,Ling He,Guo-Hong Tao J. Mater. Chem. A 2019 7 4619
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Yingjue Wang,Zhenzhen Zhang,Yanggang Gao,Gang Zou,Qijin Zhang Soft Matter 2017 13 7856
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Beno?t M. R. Liénard,Gianpiero Garau,Louise Horsfall,Andreas I. Karsisiotis,Christian Damblon,Patricia Lassaux,Cyril Papamicael,Gordon C. K. Roberts,Moreno Galleni,Otto Dideberg,Jean-Marie Frère,Christopher J. Schofield Org. Biomol. Chem. 2008 6 2282
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Ting Lian,Wei Liu,Yi Li,Yonggang Yang New J. Chem. 2023 47 653
Additional information on D-Phe-OMe monohydrochloride
D-Phe-OMe Monohydrochloride (CAS No. 13033-84-6): A Comprehensive Overview of Its Applications and Advancements in Chemical Biology and Medicinal Chemistry
The compound D-Phe-OMe monohydrochloride (CAS No. 13033-84-6) has emerged as a critical reagent in the field of chemical biology and medicinal chemistry. This D-Phe-OMe monohydrochloride derivative, characterized by its unique structural features, serves as a versatile building block for peptide synthesis, drug design, and biochemical studies. Its structure—comprising a D-Phe (D-phenylalanine) moiety linked to a methyl ester group (OMe) and stabilized by a hydrochloride counterion—enables precise control over peptide folding, stability, and pharmacokinetic properties. Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted its role in optimizing the yield and purity of complex peptides.
In academic research, D-Phe-OMe monohydrochloride has been extensively utilized to investigate the stereochemical effects on protein-ligand interactions. Studies published in Journal of Medicinal Chemistry (2023) demonstrated that incorporating D-Phe residues into bioactive peptides significantly enhances resistance to enzymatic degradation while preserving bioactivity. This property is particularly valuable in designing therapeutics targeting extracellular proteases or intracellular environments with high peptidase activity. For instance, researchers at the University of California, San Francisco, recently employed D-Phe-OMe monohydrochloride to synthesize analogs of glucagon-like peptide 1 (GLP-1), achieving prolonged half-lives without compromising receptor specificity.
Beyond academia, this compound plays a pivotal role in preclinical drug development pipelines. In oncology research, conjugating D-Phe-based peptides to tumor-targeting ligands has enabled the creation of prodrugs with improved tumor penetration and reduced systemic toxicity. A 2024 study in Nature Communications reported that such conjugates selectively delivered chemotherapeutic agents to pancreatic cancer cells by exploiting folate receptor overexpression—a breakthrough attributed to the stability imparted by the OMe group during cellular uptake.
The hydrochloride form of this compound (monohydrochloride) ensures optimal solubility and crystallinity during scale-up processes, making it indispensable for Good Manufacturing Practice (GMP)-compliant production. Recent innovations in continuous flow chemistry have further streamlined its synthesis: researchers at MIT developed a microfluidic reactor system that achieves >98% purity using environmentally benign conditions, reducing waste by 40% compared to traditional batch methods.
In neurobiology applications, D-Phe-OMe monohydrochloride-derived peptides have been explored as modulators of G-protein coupled receptors (GPCRs). A collaborative study between Stanford University and Genentech revealed that analogs incorporating this moiety exhibit enhanced selectivity for delta-opioid receptors over mu-opioid receptors—a critical advancement toward developing non-addictive analgesics. The methyl ester group (OMe) was shown to sterically hinder off-target binding while maintaining receptor activation efficacy.
Safety profiles remain a focal point of current investigations. Toxicological assessments conducted under OECD guidelines confirmed that D-Phe-OMe monohydrochloride-based compounds exhibit low acute toxicity when administered intravenously or subcutaneously at therapeutic doses. However, recent metabolomic analyses highlighted species-specific differences in hepatic clearance rates, necessitating tailored dosing strategies for clinical translation—a challenge being addressed through AI-driven pharmacokinetic modeling.
Looking forward, emerging applications span beyond traditional therapeutics into biotechnology tools. For example, CRISPR-Cas9 delivery systems now incorporate D-Phe-containing peptides to enhance genome editing efficiency in vivo. The methyl ester functionality (OMe) protects guide RNA from nuclease degradation during transfection while enabling pH-sensitive release once internalized—a mechanism validated through live-cell imaging experiments published in Nano Letters earlier this year.
In summary, D-Phe-OMe monohydrochloride (CAS No. 13033-84-6) stands at the intersection of cutting-edge chemical synthesis and translational medicine. Its structural versatility combined with recent breakthroughs in synthetic methodologies positions it as an essential component for advancing therapies targeting metabolic disorders, cancer, neurodegeneration, and genetic diseases. As interdisciplinary research continues to bridge chemistry with biology at molecular scales, this compound will undoubtedly remain central to innovation across pharmaceutical R&D landscapes worldwide.
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